

# Structural Elucidation of (E)-(-)Aspongopusamide B by NMR Spectroscopy: A Technical Overview

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Compound of Interest		
Compound Name:	(E)-(-)-Aspongopusamide B	
Cat. No.:	B13911657	Get Quote

Researchers, scientists, and drug development professionals often rely on nuclear magnetic resonance (NMR) spectroscopy as a cornerstone technique for the determination of complex molecular structures. This guide provides a framework for the structural elucidation of the natural product (E)-(-)-Aspongopusamide B, outlining the requisite NMR data and experimental protocols. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental NMR data for (E)-(-)-Aspongopusamide B. Therefore, this document will present a generalized yet detailed methodology that would be employed for such a structural determination.

The elucidation of a novel natural product like **(E)-(-)-Aspongopusamide B** is a meticulous process that begins with the isolation and purification of the compound. Following this, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.

## **Core NMR Experiments for Structural Elucidation**

A standard set of NMR experiments is essential to determine the constitution, connectivity, and relative stereochemistry of a molecule like **(E)-(-)-Aspongopusamide B**.

• ¹H NMR (Proton NMR): This is the starting point for any structural elucidation. It provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.



- 13C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run in conjunction to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to
  each other, typically through two or three bonds. It is fundamental for establishing spin
  systems and tracing out proton connectivity within molecular fragments.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows
  correlations between protons and carbons that are separated by two or three bonds. It is
  crucial for connecting the molecular fragments identified from COSY data and for identifying
  quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry and conformation of the molecule.

# Hypothetical Data Presentation for (E)-(-)-Aspongopusamide B

While the actual data is not available, the following tables illustrate how the quantitative NMR data for **(E)-(-)-Aspongopusamide B** would be systematically organized for analysis and publication.

Table 1: ¹H and ¹³C NMR Data for **(E)-(-)-Aspongopusamide B** (in a hypothetical solvent like CDCl₃ or MeOD)



Position	δC (ppm)	δΗ (ppm, multiplicity, J in Hz)	Key HMBC Correlation s (H → C)	Key COSY Correlation s (H-H)	Key NOESY/RO ESY Correlation s (H-H)
1	e.g., 172.5	-	H-2, H-3	-	-
2	e.g., 55.1	e.g., 4.50 (t, 7.5)	C-1, C-3, C-4	H-3	H-4, H-5
3	e.g., 30.2	e.g., 2.10 (m)	C-1, C-2, C- 4, C-5	H-2, H-4	H-5

Note: The data presented here is purely illustrative and does not represent the actual chemical shifts or correlations for **(E)-(-)-Aspongopusamide B**.

## **Experimental Protocols**

Detailed experimental protocols are critical for the reproducibility of scientific findings. A typical "Experimental" section in a research article detailing the structural elucidation of **(E)-(-)- Aspongopusamide B** would include the following information:

General Experimental Procedures: The source of the organism from which the compound was isolated, the extraction and purification methods (e.g., chromatography techniques), and the instrumentation used for analysis (e.g., make and model of the NMR spectrometer, mass spectrometer).

NMR Spectroscopy: A sample of **(E)-(-)-Aspongopusamide B** (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl<sub>3</sub>, MeOD, DMSO-d<sub>6</sub>, or C<sub>6</sub>D<sub>6</sub>). All NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500, 600, or 800 MHz) at a specific temperature (e.g., 298 K). Chemical shifts would be referenced to the residual solvent signal (e.g., CDCl<sub>3</sub>: δH 7.26, δC 77.16).

• ¹H NMR: A standard pulse program would be used, with parameters such as the number of scans, acquisition time, and relaxation delay specified.

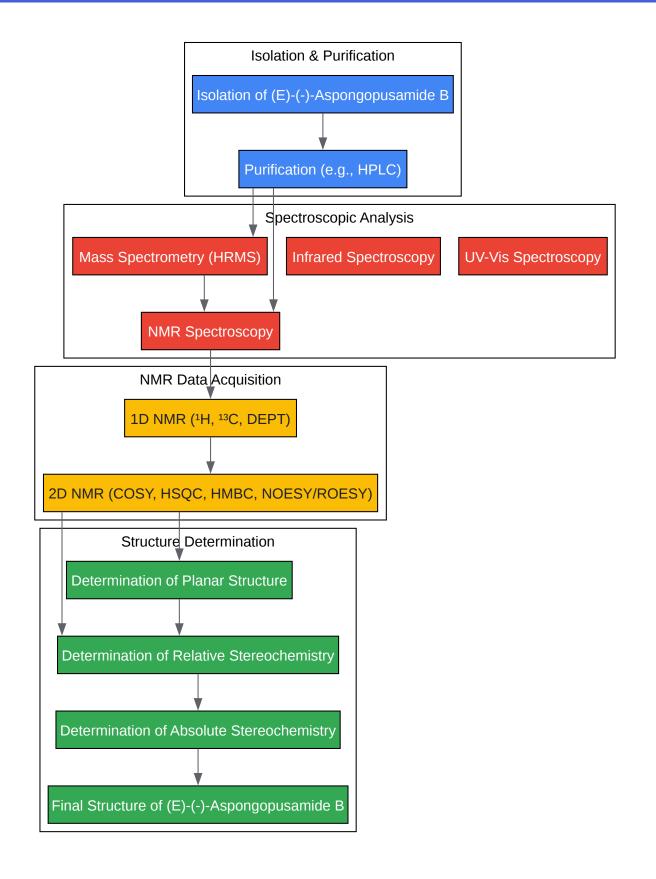


- ¹³C NMR: A proton-decoupled pulse sequence would be used. The number of scans would be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.
- 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): For each 2D experiment, specific
  parameters would be detailed, including the number of increments in the indirect dimension,
  the number of scans per increment, and key parameters like the mixing time for
  NOESY/ROESY experiments and the long-range coupling constant for which the HMBC
  experiment was optimized (e.g., 8 Hz).

### **Visualization of Structural Elucidation Workflow**

The logical flow of a structural elucidation project can be visualized using a diagram. This helps in understanding the relationship between different experiments and the overall strategy.





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Caption: Workflow for the structural elucidation of a natural product.



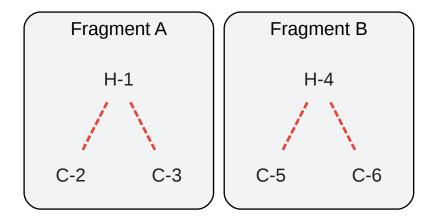
## **Depiction of Key NMR Correlations**

Diagrams illustrating key 2D NMR correlations are instrumental in communicating the logic behind the structural assignments.

**COSY Correlations:** 

Caption: Key hypothetical <sup>1</sup>H-<sup>1</sup>H COSY correlations.

**HMBC** Correlations:



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